molecular formula C8H14BF3KN B1426571 Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate CAS No. 1357559-49-9

Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate

Cat. No.: B1426571
CAS No.: 1357559-49-9
M. Wt: 231.11 g/mol
InChI Key: FPNLWZIRQBFTKB-UHFFFAOYSA-N
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Description

Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate is an organoboron reagent characterized by a trifluoroborate group attached to a propenyl chain substituted with a piperidine ring. Such compounds are pivotal in Suzuki-Miyaura cross-coupling reactions due to their stability, solubility in polar solvents, and compatibility with diverse catalytic systems . The piperidine moiety introduces steric bulk and electron-donating properties, which influence reactivity and selectivity in coupling reactions.

Properties

IUPAC Name

potassium;trifluoro(3-piperidin-1-ylprop-1-en-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BF3N.K/c1-8(9(10,11)12)7-13-5-3-2-4-6-13;/h1-7H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNLWZIRQBFTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)CN1CCCCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Piperidine Derivatives with Boron Trifluoride

A common laboratory-scale method involves the reaction of piperidine-containing alkenes with boron trifluoride etherate in the presence of a base such as potassium carbonate in an aqueous or mixed solvent system. The base neutralizes acidic byproducts and facilitates the formation of the trifluoroborate salt.

  • Reagents: Piperidine derivative, boron trifluoride etherate, potassium carbonate.
  • Solvent: Typically aqueous or aqueous-organic mixtures.
  • Temperature: Controlled, often ambient to mild heating (room temperature to 50 °C).
  • Time: Several hours to ensure complete conversion.

This method yields the potassium trifluoroborate salt with good selectivity and purity.

Transition Metal-Free α-Arylation via DIAD-Mediated Aminomethylation

Recent advances have introduced a transition metal-free approach for α-functionalization of tertiary amines, including piperidine derivatives, using diisopropyl azodicarboxylate (DIAD) and potassium aryltrifluoroborates. This method proceeds via:

  • Formation of N-aminomethylated hydrazine-1,2-dicarboxylate intermediates from tertiary amines and DIAD.
  • Acid-mediated coupling of these intermediates with potassium trifluoroborates in acetonitrile.
  • No requirement for palladium or other metal catalysts.

This approach offers a mild and efficient route to α-arylated amines, which can be adapted to synthesize compounds like Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate with high yields (typically 70–95%) and reduced metal contamination.

Step Reagents/Conditions Outcome
1 Piperidine derivative + DIAD, room temp Formation of hydrazine adduct
2 Hydrazine adduct + potassium trifluoroborate + TFA, acetonitrile α-Arylated amine (trifluoroborate salt)

Industrial Scale Continuous Flow Synthesis

For industrial production, continuous flow reactors are employed to optimize reaction parameters such as temperature, residence time, and reagent stoichiometry. Automated systems enable:

  • Precise control over reaction kinetics.
  • Enhanced reproducibility and scalability.
  • Improved safety when handling boron trifluoride and reactive intermediates.

This method is suitable for large-scale synthesis, ensuring consistent product quality and high throughput.

Reaction Mechanisms and Chemical Behavior

The trifluoroborate group acts as a stable yet reactive boron source, enabling:

  • Substitution Reactions: Nucleophilic substitution facilitated by the leaving ability of the trifluoroborate moiety.
  • Suzuki-Miyaura Couplings: Palladium-catalyzed cross-coupling to form C–C bonds, where the trifluoroborate serves as the boron partner.

The piperidine ring provides steric and electronic properties that influence reactivity and selectivity during these transformations.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Typical Yield (%)
Piperidine + BF3·etherate + K2CO3 Boron trifluoride etherate, base Aqueous/mixed solvent, RT-50°C Straightforward, scalable 70–85
DIAD-mediated α-arylation DIAD, potassium trifluoroborate, TFA Room temp, acetonitrile Metal-free, mild, high selectivity 78–95
Continuous flow industrial process Automated BF3 and base feed Controlled flow reactor High throughput, reproducible >85

Research Findings and Optimization Notes

  • The DIAD-mediated method avoids the use of palladium catalysts, reducing cost and contamination risks.
  • Reaction temperature and solvent choice critically affect the formation and stability of the trifluoroborate salt.
  • Potassium carbonate is preferred as a base due to its mildness and compatibility with aqueous systems.
  • Continuous flow methods improve safety and scalability, particularly important for industrial applications involving toxic or corrosive reagents like boron trifluoride.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate exerts its effects involves the formation of stable intermediates during chemical reactions. The trifluoroborate group acts as a leaving group, facilitating various substitution and coupling reactions. The piperidine ring provides structural stability and reactivity, making it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate with four analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Reactivity
This compound (Target Compound) Piperidine (6-membered) C8H14BF3KN* ~231.1* Trifluoroborate, vinyl Cross-coupling for pharmaceuticals; enhanced steric hindrance may improve regioselectivity
Potassium (3-(pyrrolidin-1-yl)prop-1-en-2-yl)trifluoroborate Pyrrolidine (5-membered) C7H12BF3KN 217.08 Trifluoroborate, vinyl Suzuki reactions; lower steric bulk compared to piperidine analogs
Potassium 3-(N,N-dimethylamino)prop-1-en-2-yltrifluoroborate Dimethylamino C6H12BF3KN* ~208.0* Trifluoroborate, vinyl Rapid coupling in aqueous conditions; smaller substituents increase reactivity
Potassium 3-(diethylamino)prop-1-en-2-yltrifluoroborate Diethylamino C7H14BF3KN 218.1* Trifluoroborate, vinyl Intermediate in agrochemical synthesis; moderate steric effects
Potassium isopropenyltrifluoroborate None (isopropenyl) C3H5BF3K 157.98 Trifluoroborate, alkenyl Baseline for comparison; minimal steric/electronic effects enable broad substrate scope

*Estimated based on structural similarity.

Reactivity and Stability

  • Piperidine vs. Piperidine’s stronger electron-donating ability (due to its larger ring size) may also stabilize intermediates during catalysis .
  • Amino-Substituted Derivatives: Dimethylamino and diethylamino analogs () lack cyclic amines, reducing steric hindrance and enhancing solubility in polar solvents. However, their lower molecular weight correlates with reduced thermal stability compared to piperidine/pyrrolidine derivatives .
  • Unsubstituted Trifluoroborate () : Potassium isopropenyltrifluoroborate serves as a baseline, demonstrating that amine substituents significantly alter electronic properties and reaction rates .

Biological Activity

Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate is an organoboron compound that has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C₈H₁₃BF₃K
Molecular Weight: 231.11 g/mol
Appearance: White crystalline solid
Density: Approximately 1.18 g/cm³
Solubility: Soluble in various organic solvents

The compound features a trifluoroborate group, which is known for its reactivity in forming carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling. The piperidine moiety is a common structural element in many biologically active compounds, suggesting potential interactions with biological targets.

Biological Activity Overview

Research on the specific biological activity of this compound is limited. However, organoboron compounds generally exhibit a range of biological properties, including:

  • Anticancer Activity: Some studies suggest that organoboron compounds can inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties: Organoboron derivatives have shown promise in combating various microbial infections.
  • Drug Development Potential: Given the piperidine structure, this compound may serve as a precursor for synthesizing novel pharmaceuticals.

The biological mechanisms through which this compound may exert its effects are not fully elucidated. However, insights can be drawn from related compounds:

  • Interaction with Enzymes: Organoboron compounds can act as enzyme inhibitors, potentially affecting drug metabolism and bioavailability.
  • Cell Signaling Modulation: The presence of the piperidine ring may facilitate interactions with various signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, it is useful to compare it with other organoboron compounds:

Compound NameMolecular FormulaUnique Features
Potassium 3-(diethylamino)prop-1-en-2-yltrifluoroborateC₈H₁₃BF₃KContains diethylamino instead of piperidine
Potassium (4-vinylphenyl)trifluoroborateC₉H₈BF₃KFeatures a vinylphenyl group, useful in polymer chemistry
Potassium trifluoro(prop-1-en-2-yl)borateC₃H₅BF₃KSimpler structure without the piperidine moiety

This table highlights how the piperidine structure may influence the biological activity and synthetic utility of this compound compared to other derivatives.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research into similar organoboron compounds provides valuable insights:

  • Anticancer Research: Studies have demonstrated that certain organoboron compounds can inhibit survivin protein, which plays a critical role in cancer cell survival. Modifications to the piperidine moiety have been shown to enhance this inhibitory effect.
  • Drug Metabolism Studies: Research indicates that piperidine derivatives can modulate cytochrome P450 enzymes, affecting drug biotransformation and improving bioavailability.

Q & A

Q. What synthetic methodologies are recommended for preparing Potassium 3-(piperidin-1-YL)prop-1-en-2-yltrifluoroborate?

The synthesis typically involves reacting a piperidine-substituted propenylboronic acid derivative with potassium hydrogen fluoride (KHF₂) under controlled pH and temperature. For example, analogous trifluoroborates are synthesized via transmetallation of organolithium intermediates (generated using n-BuLi) with triisopropyl borate, followed by KHF₂ treatment to form the potassium trifluoroborate salt . Key steps include:

  • Use of anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis.
  • Optimization of stoichiometry (e.g., 1.5 equiv. n-BuLi for lithiation).
  • Purification via crystallization or column chromatography to isolate the trifluoroborate.

Q. How can the structure of this compound be confirmed experimentally?

  • X-ray crystallography : Use SHELXL or SHELXTL for refinement of single-crystal data to resolve bond lengths, angles, and stereochemistry .
  • NMR spectroscopy : Compare 19^{19}F and 11^{11}B NMR chemical shifts with literature values for trifluoroborates (e.g., 19^{19}F δ ≈ -134 to -137 ppm in acetone-d₆) .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How does the steric and electronic profile of the piperidine substituent influence reactivity in cross-coupling reactions?

The piperidine ring introduces steric bulk near the boron center, potentially slowing transmetallation in Suzuki-Miyaura reactions. However, its electron-donating properties may stabilize the borate intermediate, improving catalytic turnover. To assess this:

  • Compare reaction rates with analogous non-piperidine trifluoroborates under identical conditions (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ base).
  • Conduct DFT calculations to evaluate the electron density at boron using Gaussian or ORCA software .
  • Monitor intermediates via in situ 11^{11}B NMR to track borate stability .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?

Discrepancies in catalytic data may arise from:

  • Ligand effects : Test diverse ligands (e.g., SPhos, XPhos) to identify optimal pairing with Pd catalysts .
  • Solvent polarity : Compare yields in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.
  • Base selection : Evaluate K₂CO₃ vs. Cs₂CO₃ to determine if counterion coordination impacts reactivity.
  • Data normalization : Report turnover numbers (TONs) relative to Pd loading and reaction time to standardize comparisons.

Q. How can computational modeling guide the design of derivatives with improved stability?

  • Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess hydrolytic stability of the trifluoroborate group in aqueous media.
  • Use QM/MM methods to predict substituent effects on boron-leaving group bond dissociation energies.
  • Validate predictions by synthesizing derivatives with electron-withdrawing groups (e.g., CF₃) on the piperidine ring and testing shelf-life under humid conditions .

Methodological Resources

Q. Which software tools are recommended for crystallographic data analysis?

  • SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), particularly for handling anisotropic displacement parameters and twinned crystals .
  • WinGX/ORTEP : For visualization and generation of publication-quality thermal ellipsoid diagrams .

Q. What protocols ensure reproducibility in Suzuki-Miyaura coupling experiments?

  • Catalyst pre-activation : Stir Pd(OAc)₂ with ligand in solvent for 10–15 min before substrate addition.
  • Oxygen-free conditions : Use Schlenk lines or gloveboxes to exclude moisture/O₂.
  • Reaction monitoring : Track progress via TLC or GC-MS at 30-min intervals to identify optimal quenching time .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate
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Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate

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